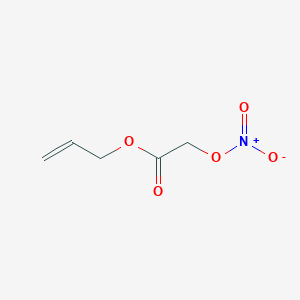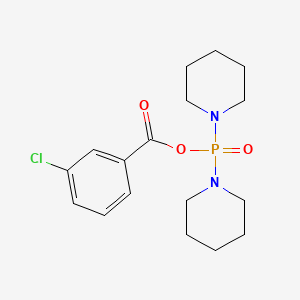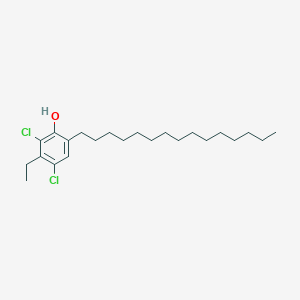
2,4-Dichloro-3-ethyl-6-pentadecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-ethyl-6-pentadecylphenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of two chlorine atoms, an ethyl group, and a long pentadecyl chain attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-ethyl-6-pentadecylphenol typically involves the chlorination of 3-ethyl-6-pentadecylphenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-ethyl-6-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-ethyl-6-pentadecylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-ethyl-6-pentadecylphenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to antimicrobial effects. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3-ethyl-6-nitrophenol
- 2,4-Dichloro-3-ethyl-6-methylphenol
- 2,4-Dichloro-3-ethyl-6-butylphenol
Uniqueness
2,4-Dichloro-3-ethyl-6-pentadecylphenol is unique due to its long pentadecyl chain, which imparts distinct physicochemical properties. This long hydrophobic chain enhances its ability to interact with lipid membranes, making it more effective in applications requiring membrane disruption.
Properties
CAS No. |
142773-04-4 |
|---|---|
Molecular Formula |
C23H38Cl2O |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2,4-dichloro-3-ethyl-6-pentadecylphenol |
InChI |
InChI=1S/C23H38Cl2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-21(24)20(4-2)22(25)23(19)26/h18,26H,3-17H2,1-2H3 |
InChI Key |
RXKODICEFGPNER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C(=C1O)Cl)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


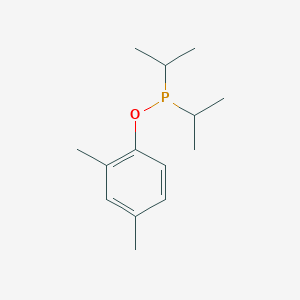

![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
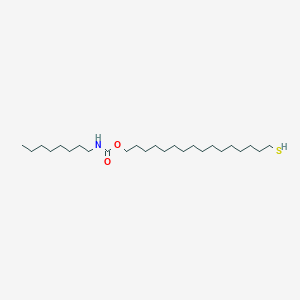
![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
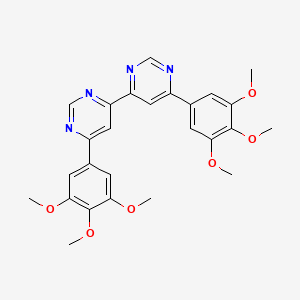


![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)
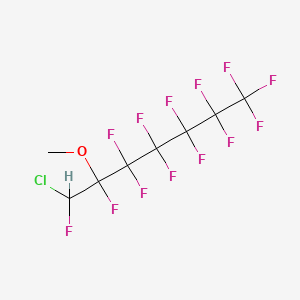
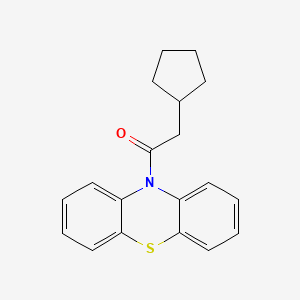
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
